molecular formula C14H12N2O5 B11108420 1,2-Bis(4-nitrophenyl)ethanol

1,2-Bis(4-nitrophenyl)ethanol

Cat. No.: B11108420
M. Wt: 288.25 g/mol
InChI Key: CCVTWTQXQQSPCD-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrophenyl)ethanol: is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-nitrophenyl)ethanol can be synthesized through the oxidation of para nitro toluene in ethanol. This process involves the use of a fish tank aerator and para benzoquinone as a catalyst in a highly alkaline medium. The use of para benzoquinone significantly increases the yield of the reaction .

Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of catalysts such as para benzoquinone and Raney Nickel is common in both laboratory and industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Bis(4-nitrophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-nitrophenyl)ethanol involves its interaction with various molecular targets and pathways. The nitrophenyl groups can undergo reduction reactions, leading to the formation of amines, which can further interact with biological molecules. The compound’s effects are mediated through its ability to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

  • 4-Nitrophenethyl alcohol
  • 2-(4-Nitrophenyl)ethanol
  • 4,4’-(ethane-1,2-diyl)dianiline

Comparison: 1,2-Bis(4-nitrophenyl)ethanol is unique due to the presence of two nitrophenyl groups, which impart distinct chemical properties compared to similar compounds. For instance, 4-Nitrophenethyl alcohol and 2-(4-Nitrophenyl)ethanol contain only one nitrophenyl group, resulting in different reactivity and applications. The presence of two nitrophenyl groups in this compound enhances its potential for undergoing redox reactions and forming complex intermediates .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

1,2-bis(4-nitrophenyl)ethanol

InChI

InChI=1S/C14H12N2O5/c17-14(11-3-7-13(8-4-11)16(20)21)9-10-1-5-12(6-2-10)15(18)19/h1-8,14,17H,9H2

InChI Key

CCVTWTQXQQSPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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